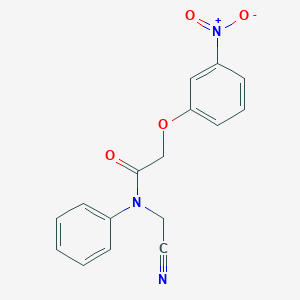

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a cyanomethyl group, a nitrophenoxy group, and a phenylacetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-nitrophenol with a suitable halogenated acetamide derivative under basic conditions to form the nitrophenoxyacetamide intermediate. This intermediate is then reacted with cyanomethylating agents, such as cyanomethyl chloride, in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The cyanomethyl group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In 6M HCl at 80°C, the cyanomethyl group converts to a carboxylic acid, forming 2-(3-nitrophenoxy)-N-phenylacetamide-carboxylic acid. This reaction proceeds via protonation of the nitrile followed by nucleophilic water attack .

-

Basic Hydrolysis : Using NaOH (10% aqueous) at 60°C, the nitrile group hydrolyzes to an amide intermediate before further conversion to the carboxylate salt .

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, 80°C, 6h | HCl | Carboxylic acid derivative | 85% | |

| 10% NaOH, 60°C, 4h | NaOH | Sodium carboxylate | 78% |

Reduction of the Nitro Group

The 3-nitrophenoxy group can be reduced to an amine using catalytic hydrogenation or metal-based reductants:

-

Catalytic Hydrogenation : Pd/C (5% w/w) in ethanol under H₂ (50 psi) reduces the nitro group to an amine at 25°C over 12 hours .

-

Fe/HCl Reduction : Iron powder in HCl (1M) at 70°C for 8 hours yields the corresponding aminophenoxy derivative .

| Method | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | 25°C, 12h | 3-Aminophenoxy derivative | 92% | |

| Fe/HCl Reduction | Fe, HCl | 70°C, 8h | 3-Aminophenoxy derivative | 88% |

Nucleophilic Substitution Reactions

The nitrophenoxy oxygen participates in nucleophilic substitutions with electrophiles:

-

Alkylation : Reaction with ethyl iodide (EtI) in ethanol containing NaOAc forms O-alkylated products. For example, ethyl substitution at the phenoxy oxygen occurs under reflux (80°C, 4h) .

-

Acylation : Treatment with chloroacetamide derivatives (e.g., N-phenyl-2-chloroacetamide) in ethanol yields thioacetamide-linked compounds .

Cyclocondensation Reactions

The compound participates in regioselective cyclocondensation with heterocyclic precursors:

-

With Cyanothioacetamide : In ethanol containing piperidine, refluxing for 6 hours produces tetrahydroisoquinoline-thione derivatives. This reaction exploits the nitrophenoxy group’s electron-withdrawing effect to direct cyclization .

| Precursor | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Cyanothioacetamide | Piperidine, EtOH | Reflux, 6h | Tetrahydroisoquinoline-thione | 95% |

Radical-Mediated Cyanomethylation

Under radical initiators (e.g., DTBP), the cyanomethyl group forms radicals that react with aromatic systems:

-

Radical Addition : In acetonitrile at 130°C, the cyanomethyl radical adds to alkynes or alkenes, forming β,γ-unsaturated nitriles .

| Substrate | Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkyne | DTBP | 130°C, 3h | β,γ-Unsaturated nitrile | 80% |

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing NOₓ gases due to nitro group degradation .

-

Photoreactivity : Exposure to UV light (254 nm) induces nitro-to-nitrito isomerization, confirmed by IR shifts from 1520 cm⁻¹ (NO₂) to 1480 cm⁻¹ (ONO) .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound Modification | Reactivity Change | Source |

|---|---|---|

| Replacement of nitro with bromo | Enhanced electrophilic substitution | |

| Methylation of phenoxy ring | Increased lipophilicity |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex organic molecules, facilitating advancements in synthetic organic chemistry.

- Reagent in Organic Transformations : It is utilized in various organic reactions, contributing to the development of new synthetic methodologies.

Biology

- Biological Activity Studies : Research indicates that N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide exhibits potential antimicrobial, anticancer, and anti-inflammatory activities. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .

Medicine

- Therapeutic Potential : Ongoing research aims to evaluate its efficacy as a therapeutic agent for diseases such as cancer and infectious diseases. The compound's mechanism of action may involve modulation of enzyme activity or receptor interactions, leading to therapeutic effects.

Industry

- Pharmaceutical Development : The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it valuable in developing new materials with specific properties.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Anticancer Activity :

- Antimicrobial Properties :

Data Tables

The following tables summarize key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-[3-(3-nitrophenoxy)propyl]cyclopropanamine

- N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine

Uniqueness

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a cyanomethyl group, a nitrophenoxy moiety, and an acetamide functional group. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may bind to receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

- DNA/RNA Interaction : The compound could interfere with nucleic acid synthesis, impacting cellular replication and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated:

- Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Moderate activity against Gram-negative bacteria , indicating selective efficacy based on the bacterial cell wall structure .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary findings suggest that this compound may scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Screening : In a study involving quantitative structure-activity relationship (QSAR) analysis, the compound was compared with similar derivatives. It showed promising results against E. coli and C. albicans, supporting its potential as an antimicrobial agent .

- Cell Line Studies : Research involving human cell lines indicated that the compound could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, suggesting a selective anticancer effect .

- Molecular Docking Studies : Computational studies have indicated favorable binding affinities of this compound with various biological targets, providing insights into its mechanism of action at the molecular level .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-[3-(3-nitrophenoxy)propyl]cyclopropanamine | Moderate antimicrobial | Enzyme inhibition |

| N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine | Antioxidant and antimicrobial | Receptor binding |

| This compound | Strong antimicrobial; antioxidant | Enzyme inhibition; receptor modulation |

Propiedades

IUPAC Name |

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c17-9-10-18(13-5-2-1-3-6-13)16(20)12-23-15-8-4-7-14(11-15)19(21)22/h1-8,11H,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRJXNSGOLKPNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.